BAY R3401
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BAY R3401 is an orally bioavailable hypoglycemic agent developed by Bayer Pharmaceutical Company for the treatment of type 2 diabetes. It functions as a glycogen phosphorylase inhibitor, which helps in suppressing hepatic glycogenolysis .
科学研究应用
BAY R3401 has several scientific research applications, including:
Chemistry: Used as a probe in chemical reactions to study glycogenolysis.
Biology: Evaluated for its potency in glycogenolysis in primary human liver cells.
Medicine: Used as a hypoglycemic agent for the treatment of type 2 diabetes.
作用机制
Target of Action
BAY R3401, also known as propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate, primarily targets glycogen phosphorylase , a key enzyme in the glycogenolysis pathway . This enzyme plays a crucial role in the breakdown of glycogen into glucose-1-phosphate, which is then converted into glucose-6-phosphate for further metabolism .
Mode of Action
This compound acts as a glycogen phosphorylase inhibitor . It suppresses hepatic glycogenolysis by inhibiting glycogen phosphorylase, which is the rate-controlling enzyme of the glycogenolytic pathway . This inhibition is irreversible and nonselective .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycogenolysis , the process of breaking down glycogen into glucose . By inhibiting glycogen phosphorylase, this compound reduces the rate of glycogenolysis, leading to a decrease in glucose production .
Pharmacokinetics
This compound is an orally bioavailable hypoglycemic agent . The active metabolite, W1807, contributes significantly to its activity . .
Result of Action
The inhibition of glycogen phosphorylase by this compound leads to a significant reduction in hepatic glucose output . Interestingly, while this compound inactivates glycogen phosphorylase by 63%, glucose output drops by 83% in the perfused liver . This suggests that this compound may have additional mechanisms of action that are yet to be fully understood.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BAY R3401 involves multiple steps, including the formation of dihydropyridine derivatives. One of the synthetic routes includes the use of photoaffinity probes bearing different secondary tags. These probes are synthesized and evaluated for their potency in glycogenolysis in primary human liver HL-7702 cells and HepG2 cells .
Industrial Production Methods
The industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized under controlled laboratory conditions, ensuring high purity and efficacy .
化学反应分析
Types of Reactions
BAY R3401 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Substituting agents: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted derivatives of this compound .
相似化合物的比较
Similar Compounds
- BAY U6751 hydrate
- PS432
- (±)-Bay K8644
- YMU1
- CBR-5884
- SW02
- WWL113
- Clevidipine Butyrate
- nTZDpa
- Flupirtine maleate salt
Uniqueness
BAY R3401 is unique due to its specific mechanism of action as a glycogen phosphorylase inhibitor and its effectiveness in suppressing hepatic glycogenolysis. Its development as an orally bioavailable hypoglycemic agent for type 2 diabetes sets it apart from other similar compounds .
属性
IUPAC Name |
propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-5-22-12(4)16(20(24)26-11(2)3)17(13-8-6-7-9-14(13)21)18-15(22)10-25-19(18)23/h6-9,11,17H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUSXSOBPNHOPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(C2=C1COC2=O)C3=CC=CC=C3Cl)C(=O)OC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431712 |
Source
|
Record name | BAY R3401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100276-03-7 |
Source
|
Record name | BAY R3401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。